molecular formula C11H11ClN2O3 B2374489 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine CAS No. 333346-19-3

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine

Cat. No.: B2374489
CAS No.: 333346-19-3
M. Wt: 254.67
InChI Key: OIGUEMSERRIJBO-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 2-chloro-5-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents, along with rigorous purification steps such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, though these reactions are less frequently applied to this compound.

Major Products Formed

    Nucleophilic substitution: Products include derivatives where the chlorine atom is replaced by the nucleophile.

    Reduction: The major product is 1-(2-Amino-5-nitrobenzoyl)pyrrolidine.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

1-(2-Chloro-5-nitrobenzoyl)pyrrolidine can be compared with other benzoyl-substituted pyrrolidines:

    1-(2-Chloro-4-nitrobenzoyl)pyrrolidine: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    1-(2-Bromo-5-nitrobenzoyl)pyrrolidine: The bromine atom can influence the compound’s reactivity and interactions differently compared to chlorine.

    1-(2-Chloro-5-aminobenzoyl)pyrrolidine: The amino group can significantly alter the compound’s chemical properties and biological activities.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-10-4-3-8(14(16)17)7-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGUEMSERRIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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